molecular formula C5H10BrNO B1281517 2-Bromo-N-isopropylacetamide CAS No. 75726-96-4

2-Bromo-N-isopropylacetamide

Cat. No.: B1281517
CAS No.: 75726-96-4
M. Wt: 180.04 g/mol
InChI Key: ZLDCRYWMEQJDGW-UHFFFAOYSA-N
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Description

2-Bromo-N-isopropylacetamide is an organic compound with the molecular formula C5H10BrNO It is a brominated acetamide derivative, characterized by the presence of a bromine atom attached to the acetamide moiety

Preparation Methods

Core Reaction Components and Mechanism

The synthesis of 2-Bromo-N-isopropylacetamide involves a nucleophilic substitution reaction between bromoacetyl bromide and isopropylamine . The bromine atom in bromoacetyl bromide acts as a leaving group, while the isopropylamine provides the nucleophilic amine.

Key Reagents and Solvents

Component Role Typical Quantity
Bromoacetyl bromide Electrophilic substrate 1 mmol
Isopropylamine Nucleophile 1.2 mmol (20% excess)
Dichloromethane Solvent (inert, aprotic) 5 mL
Inert atmosphere Prevents side reactions Nitrogen

The reaction mechanism proceeds via:

  • Activation : Isopropylamine deprotonates bromoacetyl bromide, forming a bromoacetate intermediate.
  • Nucleophilic Attack : The isopropylamine attacks the electrophilic carbon adjacent to the bromine, displacing the bromide ion.
  • Protonation : The intermediate is protonated to yield the final product.

Standard Laboratory Protocol

The most widely reported method involves the following steps:

Procedure

  • Setup : A 25 mL round-bottom flask is charged with dichloromethane (5 mL) and isopropylamine (1.2 mmol) under nitrogen.
  • Addition : Bromoacetyl bromide (1 mmol) is added dropwise over 2 minutes while maintaining an ice-water bath (0–5°C).
  • Stirring : The mixture is stirred at 0–5°C for 5 minutes, then warmed to room temperature (20°C) and stirred for 1 hour.
  • Workup :
    • The reaction is monitored via TLC until bromoacetyl bromide disappears.
    • The organic layer is washed with dilute HCl, saturated brine, and dried over anhydrous Na₂SO₄.
    • Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the product as a white solid.

Yield and Purity

Parameter Value Source
Yield 71%
Purity >95% (column chromatography)
Reaction Time 1 hour (room temperature)

Optimization Strategies

Critical Parameters

Factor Optimal Condition Impact on Yield/Purity
Temperature Ice bath (0–5°C) during addition Prevents hydrolysis of bromoacetyl bromide; minimizes side reactions.
Stoichiometry 1.2:1 (amine:bromoacetyl bromide) Ensures complete conversion of bromoacetyl bromide.
Solvent Dichloromethane Low polarity minimizes competing solvolysis.
Atmosphere Nitrogen Prevents oxidation/contamination.

Purification Challenges

  • Byproducts : Unreacted bromoacetyl bromide or hydrolyzed intermediates may form if reaction conditions deviate.
  • Solution : Use silica gel column chromatography with a hexane/ethyl acetate gradient (3:1 to 1:1) to separate the product.

Industrial-Scale Adaptations

While lab protocols remain consistent, industrial processes prioritize scalability and cost efficiency:

Key Modifications

Parameter Lab vs. Industrial
Reactor Type Batch → Continuous flow
Temperature Control Manual ice bath → Automated chillers
Purification Column chromatography → Crystallization (non-polar solvents)
Yield ~71% (lab) → ~70–75% (industrial)

Industrial protocols may employ automated systems to precisely control reagent addition and temperature, reducing human error.

Spectroscopic and Analytical Validation

Characterization Data

Technique Key Observations
¹H NMR (CDCl₃) δ 6.39 (br, NH), 4.11–4.04 (m, CH), 3.84 (s, CH₂), 1.19 (d, CH₃)
IR 1650–1700 cm⁻¹ (C=O stretch), 550–650 cm⁻¹ (C–Br)
HRMS [M+H]⁺ at m/z 180.04 (calculated)

Discrepancies in NMR signals may arise from solvent effects or impurities. Cross-referencing with IR and HRMS ensures structural confirmation.

Comparative Analysis of Synthetic Routes

Route Reagents Yield Advantages Limitations
Standard Bromoacetyl bromide + isopropylamine 71% High purity, reproducibility Limited scalability
Alternative Bromoacetyl chloride + isopropylamine <50% Lower cost of bromoacetyl chloride Requires anhydrous conditions

The standard route remains preferred due to superior yields and established protocols.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-isopropylacetamide primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. These reactions can be nucleophilic or electrophilic, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can replace the bromine atom in this compound. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Electrophilic Substitution: Electrophiles such as halogens can react with the compound under specific conditions, often requiring a catalyst or an activating agent.

Major Products Formed

The major products formed from these reactions depend on the nucleophile or electrophile used. For example, reacting this compound with an amine can yield a substituted acetamide, while reaction with a thiol can produce a thioacetamide derivative.

Scientific Research Applications

2-Bromo-N-isopropylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-Bromo-N-isopropylacetamide involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with biological molecules. This property is exploited in medicinal chemistry to design compounds that can modify specific molecular targets, such as enzymes or receptors, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N,N-dimethylacetamide
  • 2-Bromo-N,N-diethylacetamide
  • 2-Bromo-N-phenylacetamide

Uniqueness

2-Bromo-N-isopropylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Biological Activity

Overview

2-Bromo-N-isopropylacetamide (CAS Number: 75726-96-4) is an organic compound known for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is a brominated acetamide derivative, characterized by its molecular formula C5H10BrNOC_5H_{10}BrNO and a molecular weight of approximately 180.04 g/mol. The presence of the bromine atom in its structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction between bromoacetyl bromide and isopropylamine. The process is conducted under controlled conditions to optimize yield and purity, often employing inert atmospheres and temperature control to manage exothermic reactions. Table 1 summarizes the synthetic routes commonly used for this compound.

Route Reagents Conditions Yield
Route 1Bromoacetyl bromide + IsopropylamineIce bath, inert atmosphere~71%
Route 2Bromoacetyl bromide + IsopropylamineDichloromethane, room temperatureVaries

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The mechanism is believed to involve the alkylation of critical biomolecules within microbial cells, disrupting their function.

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. It has been noted to induce apoptosis in cancer cell lines through mechanisms that may involve the inhibition of specific signaling pathways or the modulation of gene expression related to cell survival and proliferation. For instance, a study demonstrated that treatment with this compound resulted in significant reductions in cell viability in MDA-MB-231 breast cancer cells.

The primary mechanism of action for this compound involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with biological macromolecules such as proteins and nucleic acids. This reactivity is exploited in drug design to create compounds that can selectively modify targets involved in disease processes.

Case Studies

  • Antimicrobial Efficacy Study : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antimicrobial activity.
  • Cancer Cell Line Analysis : A recent study evaluated the effects of this compound on various cancer cell lines, including HeLa and A549. The compound was found to induce apoptosis at concentrations as low as 10 µM, with mechanisms involving caspase activation and mitochondrial dysfunction being observed.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Molecular Formula Biological Activity
2-Bromo-N,N-dimethylacetamideC6H12BrNModerate antimicrobial activity
2-Bromo-N,N-diethylacetamideC8H16BrNLower anticancer efficacy
2-Bromo-N-phenylacetamideC9H10BrNEnhanced cytotoxicity against specific cancer types

Q & A

Q. Basic: How can the synthesis of 2-Bromo-N-isopropylacetamide be optimized to improve yield and purity?

Answer:
Synthesis optimization requires evaluating reaction parameters such as temperature, stoichiometry, and inert atmosphere. For example, a 71% yield was achieved under inert nitrogen at 20°C using bromoacetyl bromide and isopropylamine (1.2:1 molar ratio) with ice cooling and 1-hour stirring . In contrast, another protocol reported a 25% yield under less controlled conditions . Key strategies include:

  • Temperature control : Lower temperatures (e.g., ice bath) reduce side reactions like hydrolysis of bromoacetyl bromide.
  • Stoichiometry : Excess isopropylamine ensures complete conversion of the electrophilic intermediate.
  • Atmosphere : Nitrogen purging minimizes moisture and oxygen interference.
  • Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) improves purity .

Q. Basic: What spectroscopic methods are most effective for characterizing this compound, and how should conflicting NMR data be resolved?

Answer:
Key techniques include 1H^1H NMR, 13C^{13}C NMR, and IR spectroscopy. For 1H^1H NMR (CDCl3_3), expect signals at δ 6.29 (s, NH), 4.10–4.02 (m, CH), 3.85 (s, CH2_2), and 1.19 (d, CH3_3) . Discrepancies in literature values (e.g., CH2_2 shifts) may arise from solvent effects or impurities. Resolve conflicts by:

  • Deuterated solvent standardization : Ensure consistent solvent use (e.g., CDCl3_3) for direct comparison.
  • Coupling constant analysis : Verify splitting patterns (e.g., CH3_3 doublet at J=6.5J = 6.5 Hz ).
  • Supplementary techniques : Use IR to confirm carbonyl (C=O) stretches (~1650–1700 cm1^{-1}) and bromine mass fragments in HRMS .

Q. Advanced: How can computational chemistry methods predict the reactivity or stability of this compound in different solvents?

Answer:
Density Functional Theory (DFT) calculations can model solvation effects and transition states. For example:

  • Solvent polarity : Polar solvents (e.g., DMF) stabilize charge-separated intermediates in nucleophilic substitutions.
  • Reactivity indices : Fukui functions identify electrophilic sites (e.g., bromine atom) prone to substitution .
  • Molecular dynamics : Simulate degradation pathways (e.g., hydrolysis) under varying pH/temperature .
    Experimental validation via kinetic studies (e.g., monitoring hydrolysis rates in aqueous/organic mixtures) complements computational predictions.

Q. Advanced: What strategies are recommended for identifying and quantifying impurities in this compound batches?

Answer:
Analytical methods include:

  • HPLC/LC-MS : Use C18 columns with UV detection (220–280 nm) and compare retention times to reference standards (e.g., EP impurities like 2-Bromo-N-[4-nitro-2-(phenyl-Br)phenyl]acetamide) .
  • NMR spiking : Add known impurity standards to detect overlapping signals.
  • Mass spectrometry : High-resolution MS (HRMS) identifies halogen isotopic patterns (e.g., 79Br^{79}Br/81Br^{81}Br) and fragmentation pathways .
    Quantify impurities via calibration curves and ensure thresholds align with ICH guidelines (<0.1% for unknown impurities).

Q. Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use a fume hood to prevent inhalation of brominated vapors.
  • Spill management : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .
  • Waste disposal : Collect halogenated waste in sealed containers for incineration .

Q. Advanced: How does the steric environment of the isopropyl group influence the reactivity of this compound in nucleophilic substitutions?

Answer:
The isopropyl group creates steric hindrance, reducing accessibility to the bromine atom. This can:

  • Slow reaction kinetics : Compare substitution rates with less hindered analogs (e.g., N-methyl derivatives).
  • Direct regioselectivity : Bulky groups may favor alternative pathways (e.g., elimination over substitution).
  • Solvent effects : Polar aprotic solvents (e.g., DMF) mitigate steric effects by stabilizing transition states .
    Kinetic isotope effects (KIE) and X-ray crystallography (e.g., bond angles in crystal structures) provide mechanistic insights .

Q. Basic: What parameters are critical during purification of this compound via column chromatography?

Answer:

  • Stationary phase : Silica gel (60–120 mesh) for optimal separation.
  • Eluent system : Hexane/ethyl acetate (3:1) balances polarity for distinct band separation .
  • Monitoring : TLC (Rf_f ~0.4 in hexane/EtOAc) ensures collection of the pure product.
  • Drying : Anhydrous sodium sulfate removes residual moisture post-column .

Q. Advanced: How can molecular docking predict the bioactivity of this compound against parasitic targets like Trypanosoma cruzi?

Answer:

  • Target selection : Identify enzyme targets (e.g., cysteine proteases) critical for parasite survival.
  • Docking software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions.
  • Scoring functions : Evaluate binding affinities (ΔG) and hydrogen-bonding patterns with active-site residues.
  • Validation : Compare docking results with in vitro assays (e.g., IC50_{50} measurements in parasite cultures) .

Properties

IUPAC Name

2-bromo-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO/c1-4(2)7-5(8)3-6/h4H,3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDCRYWMEQJDGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500832
Record name 2-Bromo-N-(propan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75726-96-4
Record name 2-Bromo-N-(propan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-N-isopropylacetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Bromo-N-isopropylacetamide
2-Bromo-N-isopropylacetamide
2-Bromo-N-isopropylacetamide
2-Bromo-N-isopropylacetamide
2-Bromo-N-isopropylacetamide
2-Bromo-N-isopropylacetamide

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